molecular formula C24H23N3O3S2 B2452549 N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795441-40-5

N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2452549
CAS No.: 1795441-40-5
M. Wt: 465.59
InChI Key: MCHBQKISFPVENR-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-26(15-17-7-5-4-6-8-17)21(28)16-32-24-25-20-13-14-31-22(20)23(29)27(24)18-9-11-19(30-2)12-10-18/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHBQKISFPVENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique molecular structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1795441-40-5
Molecular Formula C24H23N3O3S2
Molecular Weight 465.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit inhibition of phosphoinositide 3-kinases (PI3K), which play critical roles in cell growth and survival .

Anticancer Activity

A study by Hafez et al. evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver), HT-29 (colon), and NCI-H460 (lung). Notably, compounds similar to N-benzyl-N-ethyl demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Assays

In vitro studies revealed the following IC50 values for related thieno[3,2-d]pyrimidine derivatives:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HepG20.020.04
HT-290.030.05
NCI-H4600.050.09

These results suggest that N-benzyl-N-ethyl could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, it exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

Summary of Antimicrobial Efficacy

Bacterial StrainMIC (µM)Ciprofloxacin MIC (µM)
Staphylococcus aureus20.9
Escherichia coli31.5

These findings highlight the potential of N-benzyl-N-ethyl as a dual-action agent against both cancer and bacterial infections.

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction facilitates the formation of 2-aminothiophene derivatives, which are precursors to thienopyrimidines. In a representative procedure:

  • 2-Amino-4,5-disubstituted thiophenes are synthesized via cyclocondensation of ketones with elemental sulfur and cyanomethylacetate.
  • Cyclization with formamide or urea under reflux conditions yields the pyrimidinone ring. For example, heating 2-amino-3-cyano-4-(4-methoxyphenyl)thiophene with formamide at 180°C for 6 hours produces 3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (yield: 72–78%).

Dieckmann Cyclization Approach

An alternative method employs Dieckmann cyclization to form the pyrimidine ring:

  • Ethyl 3-(4-methoxyphenyl)-2-mercaptothieno[3,2-d]pyrimidine-4-carboxylate is treated with potassium tert-butoxide in THF, inducing intramolecular ester condensation.
  • Acidic workup yields the 4-oxo derivative, with reaction efficiency dependent on the electron-donating effects of the 4-methoxyphenyl group (reported yield: 68%).

Functional Group Modifications

Final structural refinements ensure proper substitution patterns and pharmacological compatibility:

N-Benzyl-N-Ethylamine Incorporation

The tertiary amine moiety is introduced early or late in the synthesis:

  • Early-stage incorporation : Alkylation of ethylamine with benzyl chloride under basic conditions (K₂CO₃, DMF, 70°C) yields N-benzyl-N-ethylamine, which is subsequently acylated.
  • Late-stage functionalization : Primary acetamides undergo N-alkylation using benzyl bromide and ethyl iodide in a one-pot reaction (NaH, THF, 0°C to RT, yield: 75%).

Crystallization and Purification

Final purification typically employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1). Purity is confirmed via HPLC (C18 column, 90:10 acetonitrile/water, retention time: 8.2 min).

Analytical Characterization Data

Key spectroscopic and physicochemical properties validate the structure:

Property Value/Description Source
Molecular Weight 465.6 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J=8.6 Hz, 2H, methoxyphenyl), 3.82 (s, 3H, OCH₃)
HPLC Purity ≥98%
Melting Point 214–216°C

Comparative Analysis of Synthetic Routes

The choice of methodology impacts yield, scalability, and practicality:

Method Advantages Limitations Yield Range
Gewald + Alkylation High atom economy, fewer steps Requires harsh cyclization conditions 60–70%
Dieckmann Approach Superior regioselectivity Sensitive to steric hindrance 55–68%
Oxidative Coupling Avoids thiol handling Requires toxic Cu catalysts 50–58%

Challenges and Optimization Strategies

  • Thiol Oxidation : The mercapto group in intermediates is prone to oxidation; conducting reactions under nitrogen atmosphere improves stability.
  • Solvent Selection : DMF enhances reaction rates but complicates purification. Switching to THF/water biphasic systems reduces side products.
  • Byproduct Formation : Over-alkylation at N3 of the pyrimidine ring is mitigated by using bulky bases like DBU.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Sulfhydryl introduction : Thiolation at the 2-position using sulfurizing agents (e.g., P2S5) under anhydrous conditions .
  • Acetamide coupling : Reacting the thiol intermediate with N-benzyl-N-ethyl-2-chloroacetamide in the presence of a base (e.g., triethylamine) in DMF at 60–80°C .
  • Critical parameters : Solvent choice (DMF or dichloromethane), reaction time (12–24 hours), and inert atmosphere to prevent oxidation .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC for intermediate purity checks .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent orientation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphic stability .

Intermediate Research Questions

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis or degradation .
  • Oxidative susceptibility : Expose to H2O2 or liver microsomes to simulate metabolic breakdown .
  • Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux hours) .

Q. What in vitro and in vivo models are appropriate for initial biological activity screening?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .
  • Cell-based models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Rodent pharmacokinetics : Measure bioavailability, half-life, and tissue distribution after oral/intravenous administration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent modulation : Compare bioactivity after altering the benzyl, ethyl, or 4-methoxyphenyl groups (Table 1) .
  • Functional group replacement : Replace the thioacetamide linker with sulfonamide or carbamate to assess potency changes .

Table 1: SAR of Thienopyrimidine Derivatives

SubstituentBiological Activity (IC50, μM)Key Finding
4-Methoxyphenyl0.12 (EGFR)Enhanced kinase inhibition
2-Chlorobenzyl1.45 (EGFR)Reduced solubility
3,4-Dimethoxyphenyl0.08 (VEGFR2)Improved selectivity

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay standardization : Use identical cell lines (ATCC-validated) and inhibitor concentrations .
  • Orthogonal validation : Confirm activity via Western blot (target phosphorylation) and apoptosis assays .
  • Structural verification : Re-analyze compound integrity via XRD or <sup>19</sup>F NMR (if fluorinated analogs exist) .

Q. What methods identify the compound’s molecular targets and mechanisms?

  • Chemical proteomics : Use biotinylated probes to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) to assess resistance .
  • Molecular docking : Simulate binding modes with AutoDock Vina or Schrödinger Suite .

Key Methodological Considerations

  • Data contradiction analysis : Cross-validate results using multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
  • Experimental design : Include positive controls (e.g., gefitinib for EGFR) and dose-response curves for robustness .

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